

# High-Throughput Quantitation of Posaconazole in Human Plasma: An Application Note and Protocol

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## Compound of Interest

**Compound Name:** *O-Benzyl Posaconazole-4-hydroxyphenyl-d4*

**Cat. No.:** *B131116*

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## Introduction

Posaconazole is a broad-spectrum triazole antifungal agent used for the prophylaxis and treatment of invasive fungal infections, particularly in immunocompromised patients.<sup>[1]</sup> Due to its variable pharmacokinetics, therapeutic drug monitoring (TDM) of posaconazole plasma concentrations is often recommended to ensure efficacy and minimize potential toxicity.<sup>[2][3]</sup> A trough concentration threshold of 0.5 µg/mL has been suggested for prophylaxis.<sup>[1]</sup> This document provides detailed application notes and protocols for the high-throughput quantitation of posaconazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive, specific, and rapid analytical technique.<sup>[1][2][4]</sup>

## Quantitative Data Summary

The following tables summarize the performance characteristics of various high-throughput methods for posaconazole quantitation in human plasma.

Table 1: Linearity and Sensitivity of LC-MS/MS Methods

Method Reference	Sample Preparation	Linearity Range (ng/mL)	Lower Limit of Quantitation (LLOQ) (ng/mL)
Shen et al. (as cited in[1])	Plasma Extraction	5 - 5000	5
Decosterd et al.[1]	Protein Precipitation	14 - 12000	14
Keevil et al.[4]	Solid-Phase Extraction	5 - 5000	5
Zhang et al.[5]	Protein Precipitation	20 - 40000	20
Kim et al.[6][7]	Protein Precipitation	2 - 1000	2

Table 2: Accuracy and Precision of LC-MS/MS Methods

Method Reference	Sample Preparation	Intra-run Accuracy (%)	Inter-run Accuracy (%)	Intra-run Precision (%CV)	Inter-run Precision (%CV)
Decosterd et al.[1]	Protein Precipitation	106 ± 2	103 ± 4	7 ± 4	7 ± 3
Keevil et al. [4]	Solid-Phase Extraction	-	-4.6 to 2.8	-	2.3 to 8.7
Zhang et al. [5]	Protein Precipitation	-	-	1.9 to 3.8	2.7 to 5.4
Kim et al.[6][7]	Protein Precipitation	Within ±10	Within ±10	-	-

Table 3: Recovery and Matrix Effect

Method Reference	Sample Preparation	Recovery (%)	Matrix Effect (%)
Zhang et al.[5]	Protein Precipitation	>90	95 to 112

## Experimental Protocols

This section details the methodologies for the key experiments involved in the high-throughput quantitation of posaconazole in human plasma.

### Protocol 1: Sample Preparation via Protein Precipitation

This is a simple and rapid method suitable for high-throughput analysis.[\[2\]](#)[\[5\]](#)

#### Materials:

- Human plasma samples (patient samples, quality controls, and calibration standards)
- Acetonitrile (ACN) or a mixture of Acetonitrile and Methanol (e.g., 75:25, v/v)[\[1\]](#)
- Internal Standard (IS) solution (e.g., posaconazole-d4)[\[6\]](#)[\[7\]](#)
- Vortex mixer
- Centrifuge

#### Procedure:

- Allow all plasma samples and reagents to thaw to room temperature.
- Vortex mix the plasma samples.
- In a microcentrifuge tube, add 50-100  $\mu$ L of plasma.[\[1\]](#)[\[5\]](#)
- Add the internal standard solution.
- Add 2-3 volumes of cold acetonitrile (or ACN:MeOH mixture) to precipitate the plasma proteins.[\[1\]](#)[\[5\]](#)
- Vortex mix the samples vigorously for at least 30 seconds.
- Centrifuge the samples at high speed (e.g., 17,000 x g) for 10 minutes to pellet the precipitated proteins.[\[5\]](#)

- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- The supernatant can be directly injected into the LC-MS/MS system or diluted further if necessary.<sup>[5]</sup>

## Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation, which can reduce matrix effects.<sup>[4]</sup> This protocol is amenable to a 96-well plate format for high-throughput.<sup>[4]</sup>

### Materials:

- Human plasma samples
- Mixed-mode cation exchange SPE cartridges or 96-well plate<sup>[4]</sup>
- Internal Standard (IS) solution (e.g., posaconazole-d4)
- Methanol
- Ammonium hydroxide
- Formic acid
- SPE vacuum manifold or positive pressure processor

### Procedure:

- Pre-treat plasma samples by adding the internal standard.
- Condition the SPE plate with methanol followed by water.
- Load the pre-treated plasma samples onto the SPE plate.
- Wash the plate with an acidic solution (e.g., 2% formic acid in water) followed by methanol.

- Elute posaconazole and the IS with a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

## Protocol 3: LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

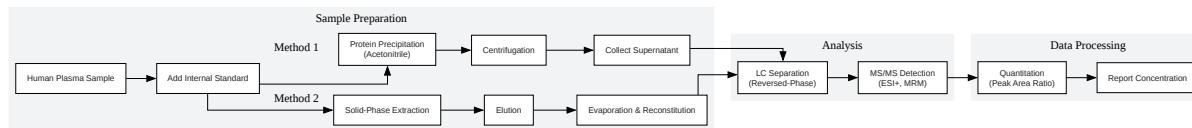
- LC System: A high-performance or ultra-performance liquid chromatography system.
- Column: A reversed-phase C18 column is commonly used. Fused-core silica columns can provide excellent reproducibility for a high number of injections.[4]
- Mobile Phase A: Water with 0.1% formic acid.[6][7]
- Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[6][7]
- Flow Rate: Typically in the range of 0.25 - 0.5 mL/min.[6][7]
- Gradient: A gradient elution is typically used to achieve good separation and a short run time (e.g., 3 minutes).[5]
- Injection Volume: 5-10  $\mu$ L.[6]

Tandem Mass Spectrometry (MS/MS) Conditions:

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode.[4]
- Multiple Reaction Monitoring (MRM) Transitions:
  - Posaconazole: The precursor ion is the protonated molecule  $[M+H]^+$ . A common product ion is  $m/z$  683.3.[6]

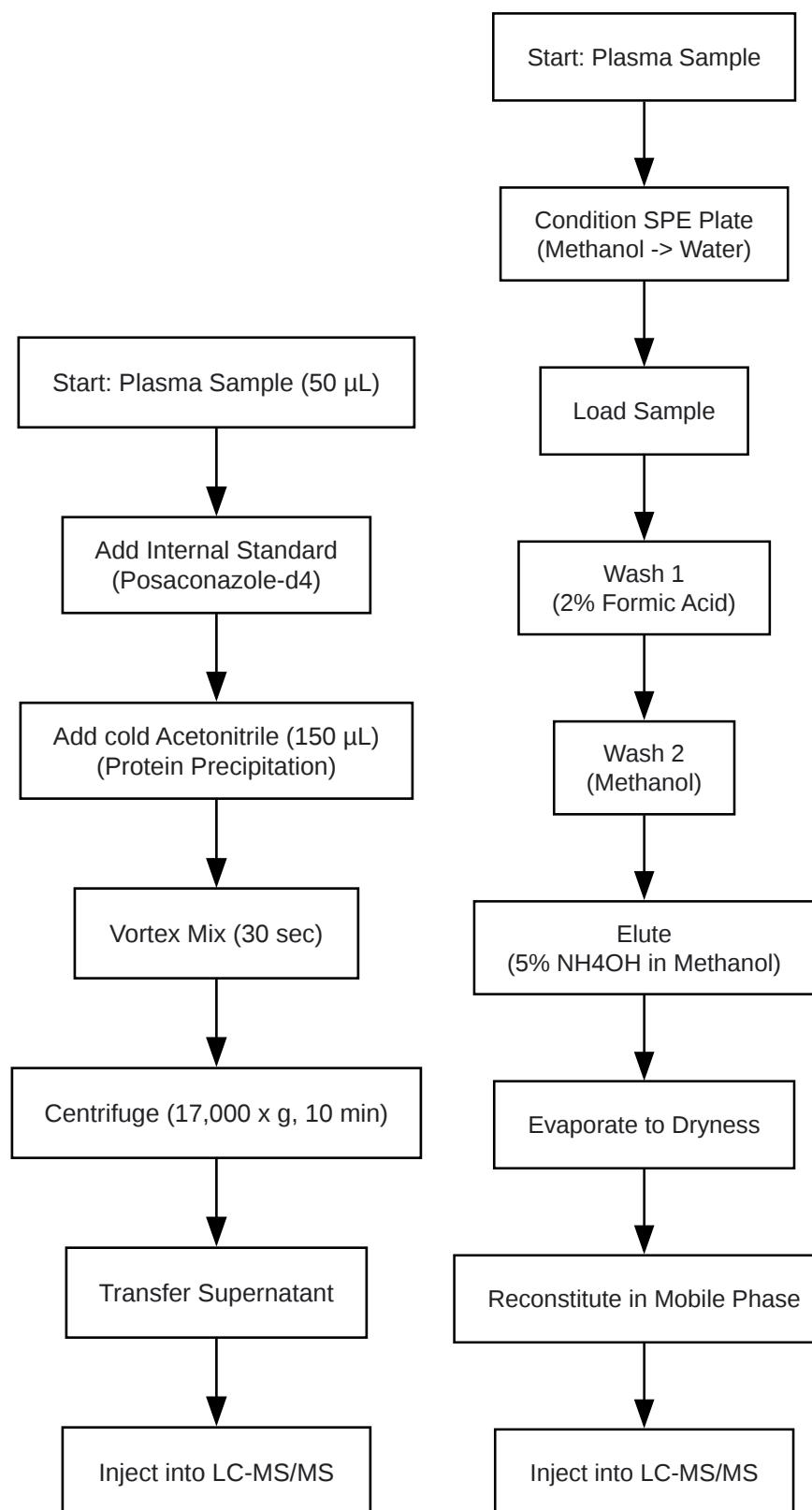
- Posaconazole-d4 (IS): The precursor ion is the protonated molecule  $[M+H]^+$ . A common product ion is  $m/z$  687.3.[6]
- Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

## Visualizations



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Caption: High-throughput posaconazole quantitation workflow.

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